molecular formula C6H6ClNO2S B1303817 (2-Chloro-1,3-thiazol-5-yl)methyl acetate CAS No. 339018-65-4

(2-Chloro-1,3-thiazol-5-yl)methyl acetate

Cat. No.: B1303817
CAS No.: 339018-65-4
M. Wt: 191.64 g/mol
InChI Key: LDSPIMTWTUAJDV-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl acetate is an organic compound with the molecular formula C6H6ClNO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

(2-Chloro-1,3-thiazol-5-yl)methyl acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the synthesis of neurotransmitters such as acetylcholine, thereby impacting nervous system function . Additionally, this compound may alter cellular metabolism by modulating enzyme activity involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The thiazole ring in the compound is known for its ability to undergo electrophilic and nucleophilic substitutions, which can further influence its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under specific conditions but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, thiazole derivatives have been reported to exhibit neurotoxic effects at high concentrations . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The thiazole ring in the compound can undergo metabolic transformations, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For example, thiazole derivatives have been shown to be transported across cell membranes and distributed within various cellular compartments . These interactions are essential for the compound’s efficacy and safety in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl acetate typically involves the reaction of 2-chloro-1,3-thiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-1,3-thiazole+acetic anhydride(2-Chloro-1,3-thiazol-5-yl)methyl acetate\text{2-chloro-1,3-thiazole} + \text{acetic anhydride} \rightarrow \text{this compound} 2-chloro-1,3-thiazole+acetic anhydride→(2-Chloro-1,3-thiazol-5-yl)methyl acetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the chloro group, resulting in the formation of the corresponding thiazole derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloro-1,3-thiazole: Shares the thiazole ring structure but lacks the acetate group.

    (2-Chloro-1,3-thiazol-5-yl)methylamine: Similar structure with an amine group instead of an acetate group.

    2-Chloro-1,3-thiazol-5-yl)methyl thiocyanate: Contains a thiocyanate group instead of an acetate group.

Uniqueness: (2-Chloro-1,3-thiazol-5-yl)methyl acetate is unique due to the presence of both the chloro and acetate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPIMTWTUAJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377383
Record name (2-chloro-1,3-thiazol-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-65-4
Record name (2-chloro-1,3-thiazol-5-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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